5-(2-Thienyl)Nicotinoyl Chloride Hydrochloride
Description
5-(2-Thienyl)Nicotinoyl Chloride Hydrochloride is a specialized acyl chloride derivative that combines a nicotinoyl (pyridine-3-carbonyl) group with a thienyl substituent at the 5-position. This compound is primarily used in organic synthesis for introducing the nicotinoyl-thienyl moiety into target molecules, particularly in pharmaceutical and materials science research. The closest analogs discussed in the evidence are nicotinoyl chloride hydrochloride (CAS 20260-53-1) and related derivatives, which share structural and functional similarities.
Properties
IUPAC Name |
5-thiophen-2-ylpyridine-3-carbonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS.ClH/c11-10(13)8-4-7(5-12-6-8)9-2-1-3-14-9;/h1-6H;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEBSOEFGKXIREA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=CN=C2)C(=O)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-(2-Thienyl)Nicotinoyl Chloride Hydrochloride typically involves the reaction of nicotinoyl chloride with 2-thiophenecarboxylic acid under specific conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-(2-Thienyl)Nicotinoyl Chloride Hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: It can undergo oxidation or reduction under specific conditions to form different products.
Hydrolysis: It can be hydrolyzed to form the corresponding acid and hydrochloric acid.
Common reagents used in these reactions include bases, acids, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Synthesis and Structural Characteristics
5-(2-Thienyl)Nicotinoyl Chloride Hydrochloride is synthesized from nicotinoyl chloride and 2-thiophenecarboxylic acid. The synthesis involves the formation of an acyl chloride derivative that can be further functionalized to enhance its biological activity. The compound's structure allows for modifications that can lead to derivatives with improved pharmacological properties.
Antiviral Properties
Recent studies have indicated that derivatives of this compound exhibit antiviral activity. For example, compounds derived from it have been tested against Dengue Virus (DENV2) in human hepatoma cells, showing significant inhibition of viral replication at specific concentrations. These findings suggest potential applications in developing antiviral therapies for diseases caused by similar viruses .
Kinase Inhibition
The compound has also been evaluated for its ability to inhibit specific kinases, which are crucial in various signaling pathways associated with cancer and other diseases. Using assays like the LanthaScreen™ Eu Kinase Binding Assay, researchers have demonstrated that certain derivatives can effectively bind to target kinases, leading to a decrease in their activity. This property is particularly relevant for designing targeted cancer therapies .
Neurological Disorders
Given the compound's structural similarity to nicotinamide adenine dinucleotide (NAD+), research indicates potential applications in treating neurodegenerative diseases. Compounds that increase NAD+ levels are known to enhance mitochondrial function, which is critical in conditions such as Alzheimer's and Parkinson's disease. The modulation of mitochondrial activity through derivatives of this compound could provide a novel approach to therapy .
Autoimmune Diseases
The compound may also play a role in managing autoimmune disorders. Studies suggest that nicotinoyl derivatives can modulate immune responses, potentially reducing inflammation and tissue damage associated with these conditions. This application aligns with the growing interest in using small molecules to influence immune pathways for therapeutic benefit .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 5-(2-Thienyl)Nicotinoyl Chloride Hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an acylating agent, introducing the nicotinoyl group into other molecules. This can affect various biological processes and pathways, depending on the specific target molecules involved .
Comparison with Similar Compounds
Key Properties of Nicotinoyl Chloride Hydrochloride (Analogous Compound):
- Molecular Formula: C₅H₄ClNO·HCl (nicotinoyl chloride hydrochloride) .
- CAS Number : 20260-53-1 .
- Applications: Used in synthesizing nucleoside analogs (e.g., 1-[5-O-tert-butyldimethylsilyl-2-deoxy-2-fluoro-3-O-(3-pyridylcarbonyl)-β-D-ribofuranosyl]uracil) and annulene derivatives .
- Reactivity : Moisture-sensitive and incompatible with oxidizing agents; decomposes in water .
Comparison with Similar Compounds
The following table summarizes structural analogs and their key differences:
Structural and Functional Differences
- Nicotinoyl vs. Isonicotinoyl Chloride: Nicotinoyl chloride (3-pyridyl) and isonicotinoyl chloride (4-pyridyl) are positional isomers. The 3-pyridyl group in nicotinoyl chloride enhances its electrophilicity compared to the 4-pyridyl isomer, influencing reaction rates in acyl transfer processes .
- For example, pexidartinib’s thienyl-pyrrolopyridine core enables selective kinase inhibition .
Reactivity and Stability
- Nicotinoyl chloride hydrochloride is highly moisture-sensitive, requiring anhydrous conditions during synthesis . In contrast, pexidartinib hydrochloride exhibits greater stability due to its complex heterocyclic structure, enabling oral administration .
- Isonicotinoyl chloride derivatives show comparable reactivity but differ in regioselectivity during nucleophilic substitutions .
Biological Activity
5-(2-Thienyl)Nicotinoyl Chloride Hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by data tables and relevant case studies.
This compound is synthesized through various methodologies, often involving the reaction of nicotinoyl chloride with 2-thiophene derivatives. The synthetic routes typically require the use of catalysts and specific reaction conditions to optimize yield and purity.
Chemical Structure
- Molecular Formula : C₉H₈ClN₃OS
- Molecular Weight : 227.69 g/mol
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The thienyl group enhances lipophilicity, allowing better membrane penetration and interaction with cellular targets.
- Targets : Kinases, receptors involved in neurotransmission, and enzymes in metabolic pathways.
- Binding Assays : The compound has been evaluated using techniques like the LanthaScreen™ Eu Kinase Binding Assay, which measures binding affinity through fluorescence resonance energy transfer (FRET) .
2.2 Antiviral Activity
In vitro studies have demonstrated that this compound exhibits antiviral properties against Dengue virus type 2 (DENV2). In human hepatoma (Huh7) cells infected with DENV2, the compound showed significant inhibition of viral replication, with effective concentrations determined through luciferase assays .
3.1 Antitumor Activity
Research has indicated that derivatives of nicotinoyl compounds exhibit cytotoxic effects against various cancer cell lines. For instance, a study on related compounds showed promising results against pancreatic and gastric cancer cell lines using MTT assays to assess cell viability .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Patu8988 (pancreatic) | 12.5 | |
| This compound | SGC7901 (gastric) | 15.0 |
3.2 Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of nicotinoyl derivatives in models of neurodegeneration. The compound's ability to modulate neurotransmitter levels has been investigated, suggesting a potential role in treating neurodegenerative diseases .
4. Comparative Analysis
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
5.
The biological activity of this compound demonstrates significant potential for therapeutic applications, particularly in antiviral and anticancer therapies. Ongoing research into its mechanisms and efficacy will further elucidate its role in pharmacology.
Q & A
Basic Questions
Q. What are the recommended methods for synthesizing 5-(2-Thienyl)Nicotinoyl Chloride Hydrochloride?
- Methodological Answer : Synthesis typically involves reacting 5-(2-thienyl)nicotinic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction should be conducted in an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Purification via recrystallization using dry solvents (e.g., dichloromethane or ethyl acetate) is recommended. Confirm completion using thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to detect the characteristic C=O and C-Cl stretches .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : Store in a tightly sealed, corrosion-resistant container (e.g., glass with PTFE-lined caps) under anhydrous conditions. Maintain temperatures below 25°C and avoid exposure to moisture, heat, or incompatible materials (strong bases, oxidizing agents). Use desiccants in storage areas. For handling, employ glove boxes or Schlenk lines to prevent atmospheric moisture ingress .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm the thienyl and nicotinoyl moieties.
- FTIR : Identify the carbonyl (C=O, ~1700 cm⁻¹) and acyl chloride (C-Cl, ~550–850 cm⁻¹) stretches.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (178.02 g/mol) and isotopic patterns.
- Elemental Analysis : Quantify C, H, N, and Cl to assess purity (>98%) .
Advanced Research Questions
Q. How does the 2-thienyl substituent influence the compound’s reactivity in nucleophilic acyl substitution reactions?
- Methodological Answer : The electron-rich thienyl group enhances electrophilicity at the carbonyl carbon, increasing reactivity toward nucleophiles (e.g., amines, alcohols). However, steric hindrance from the thienyl ring may reduce accessibility. Comparative kinetic studies with non-thienyl analogs (e.g., nicotinoyl chloride) using HPLC or in situ FTIR can quantify rate differences. Computational modeling (DFT) may further elucidate electronic effects .
Q. What are the common decomposition pathways under thermal stress, and how can they be monitored?
- Methodological Answer : Thermal decomposition (150–200°C) produces carbon oxides and HCl, as indicated by thermogravimetric analysis (TGA) and evolved gas analysis (EGA). Monitor stability via differential scanning calorimetry (DSC) to detect exothermic events. Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts. For non-volatile residues, employ X-ray diffraction (XRD) to detect crystalline degradation products .
Q. How can discrepancies in reported physical properties (e.g., melting point vs. boiling point) be resolved experimentally?
- Methodological Answer : Conflicting data (e.g., melting point 151–157°C vs. boiling point 151–157°C in older literature) may arise from misclassification or impurities. Reproduce measurements using calibrated DSC for melting points and micro boiling-point apparatus under reduced pressure. Cross-validate with purity assessments (HPLC, elemental analysis) to rule out impurity effects .
Q. What strategies mitigate hazardous byproduct formation during large-scale reactions?
- Methodological Answer : Optimize reaction stoichiometry to minimize excess thionyl chloride, which can generate toxic SO₂ gas. Implement real-time monitoring (Raman spectroscopy) to detect intermediates. Use scrubbers to neutralize HCl emissions. For byproduct identification, employ liquid chromatography-tandem MS (LC-MS/MS) and compare with databases (e.g., PubChem) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
